2-Hydroxy-3-phenoxypropyl methacrylate
Description
Significance of Methacrylate (B99206) Monomers in Advanced Materials Science
Methacrylate monomers are derivatives of methacrylic acid and are characterized by a vinyl group and a methyl-substituted carboxyl group. This chemical structure allows them to readily undergo free-radical polymerization, a versatile and widely used method for creating high-molecular-weight polymers. The ester group of the methacrylate monomer can be easily modified with a wide variety of functional groups, enabling the synthesis of polymers with a vast spectrum of chemical and physical properties. This versatility is a key reason for their significance in materials science, leading to their use in applications ranging from transparent plastics and adhesives to dental restoratives and coatings.
Role of Hydroxyl-Functionalized Methacrylates in Polymer Research
The incorporation of hydroxyl (-OH) groups into methacrylate monomers introduces several desirable characteristics to the resulting polymers. The hydroxyl group is polar and capable of forming hydrogen bonds, which can significantly influence the polymer's properties. ontosight.ai These properties include enhanced adhesion to various substrates, improved wettability, and increased mechanical strength. Furthermore, the hydroxyl group serves as a reactive site for post-polymerization modifications and crosslinking reactions, allowing for the creation of complex polymer architectures and thermosetting materials. This functionality is particularly valuable in applications requiring strong bonding, such as in dental adhesives and coatings. ontosight.ai
Specific Research Focus on 2-Hydroxy-3-phenoxypropyl methacrylate (PPMA)
This compound (PPMA) is a specialized methacrylate monomer that combines the benefits of a hydroxyl group with the presence of a phenoxy group. The phenoxy group, an aromatic ether, introduces rigidity and hydrophobicity to the polymer backbone, which can enhance thermal stability and mechanical properties. The combination of the hydroxyl and phenoxy functionalities makes PPMA a monomer of significant interest for researchers developing high-performance polymers for demanding applications. Its role in improving the durability of dental composites is a notable area of investigation. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVXHPSVLHXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275831, DTXSID80864723 | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16926-87-7, 162223-14-5 | |
| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Polymerization Mechanisms
Monomer Synthesis Pathways for 2-Hydroxy-3-phenoxypropyl methacrylate (B99206)
The synthesis of the 2-Hydroxy-3-phenoxypropyl methacrylate monomer is primarily achieved through carefully controlled chemical reactions designed to ensure high purity and yield. The most common approach involves the ring-opening reaction of an epoxide followed by esterification.
The principal synthetic route for this compound involves the reaction between glycidyl (B131873) phenyl ether and methacrylic acid. This reaction is an example of an epoxy ring-opening followed by esterification. The process is typically catalyzed by a base or a Lewis acid, which facilitates the nucleophilic attack of the carboxylate from methacrylic acid on the terminal carbon of the epoxide ring of glycidyl phenyl ether.
The chemical reaction can be summarized as follows:
Reactants: Glycidyl phenyl ether and Methacrylic acid.
Catalyst: A suitable catalyst, such as a tertiary amine, quaternary ammonium (B1175870) salt, or chromium-based catalyst, is often used to facilitate the reaction.
Mechanism: The reaction proceeds via the opening of the oxirane (epoxide) ring of glycidyl phenyl ether by the carboxylic acid group of methacrylic acid. This forms the hydroxy ester in a single step. An inhibitor, such as hydroquinone, is typically added to prevent the premature polymerization of the methacrylate monomer during synthesis. researchgate.net
The general reaction is illustrated below:
Glycidyl phenyl ether + Methacrylic acid → this compound
This esterification method is a common and effective way to produce hydroxy-functionalized methacrylate monomers. researchgate.netjocpr.com
To maximize the yield and ensure high purity of the final monomer product, several reaction parameters must be carefully controlled and optimized. These parameters influence the reaction rate, minimize side reactions, and prevent unwanted polymerization.
Key parameters for optimization include:
Molar Ratio of Reactants: Adjusting the molar ratio of glycidyl phenyl ether to methacrylic acid is crucial. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can complicate the purification process.
Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration accelerates the formation of the desired product without promoting side reactions.
Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent the thermal polymerization of the methacrylate monomer. researchgate.net Studies on similar monomers often utilize temperatures in the range of 85-90 °C. researchgate.net
Inhibitor Concentration: The presence of a polymerization inhibitor is essential to maintain the monomeric form of the product during synthesis and purification.
Purification Method: After the reaction, the crude product is typically purified using techniques such as washing with a basic solution (e.g., NaHCO₃) to remove unreacted acid, followed by distillation under reduced pressure to isolate the pure monomer. researchgate.net
| Parameter | Influence on Synthesis | Typical Optimization Goal |
|---|---|---|
| Molar Ratio (Epoxide:Acid) | Affects reaction completion and raw material efficiency. | Near stoichiometric (e.g., 1:1 to 1:1.2) to maximize conversion while simplifying purification. |
| Temperature | Controls the rate of reaction. Higher temperatures can lead to unwanted side reactions or polymerization. | Balance reaction speed with product stability (e.g., 80-100 °C). researchgate.net |
| Catalyst Type & Concentration | Determines the reaction mechanism and speed. | Select for high selectivity and activity at minimal concentration to avoid purification issues. |
| Inhibitor Concentration | Prevents premature polymerization of the methacrylate double bond. | Sufficient to ensure stability during reaction and storage without interfering with the primary reaction. |
Polymerization Techniques for Poly(this compound)
Poly(this compound) is synthesized from its monomer using various polymerization techniques. Free radical polymerization is a common and versatile method for this purpose.
Initiation: A radical initiator, upon activation by heat or light, decomposes to form active free radicals. These radicals then react with a monomer molecule to create an active monomer radical. youtube.com
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats thousands of times to form a long polymer chain.
Termination: The growth of polymer chains is stopped when two growing radical chains react with each other (by combination or disproportionation) or with another radical species in the system.
The choice of initiator and reaction conditions is critical for controlling the polymerization process and the properties of the resulting polymer. Benzoyl peroxide (BPO) is a widely used thermal initiator for the polymerization of methacrylate monomers. researchgate.netrjpbcs.com
When heated, BPO decomposes to form two phenyl radicals, which then initiate the polymerization chain reaction. youtube.com Research has demonstrated the polymerization of (2-Hydroxy-3-phenoxy)propyl methacrylate using benzoyl peroxide as the initiator at a temperature of 60 °C. researchgate.net The concentration of the initiator is a key variable; higher concentrations generally lead to a faster polymerization rate but can result in a lower average molecular weight of the polymer. rjpbcs.commdpi.com
| Parameter | Example Condition | Effect on Polymerization |
|---|---|---|
| Initiator | Benzoyl Peroxide (BPO) | Decomposes with heat to produce free radicals that start the polymerization process. researchgate.net |
| Temperature | 60 °C | Provides the thermal energy required to decompose the BPO initiator and controls the rate of polymerization. researchgate.net |
| Initiator Concentration | Typically 0.1-1.0% by weight of monomer | Influences polymerization rate and the final molecular weight of the polymer. mdpi.com |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxygen from inhibiting the free radical polymerization process. |
The polymerization of this compound can be carried out in different solvent systems, primarily through bulk or solution polymerization.
Bulk Polymerization: This technique involves polymerizing the monomer in the absence of any solvent. The system consists only of the monomer and the initiator. While this method yields a very pure polymer, it can be difficult to control due to a significant increase in viscosity (the autoacceleration or gel effect) and the challenge of dissipating the heat generated by the exothermic polymerization. rjpbcs.com
Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable inert solvent. The solvent helps to control the viscosity of the system, facilitates heat removal, and makes the process more manageable. rjpbcs.com For the polymerization of (2-Hydroxy-3-phenoxy)propyl methacrylate, 1,4-dioxane (B91453) has been successfully used as a solvent. researchgate.net The choice of solvent is important as it can affect the polymerization kinetics and the properties of the final polymer. rjpbcs.com
| Polymerization Type | Description | Advantages | Disadvantages | Example Solvent |
|---|---|---|---|---|
| Bulk Polymerization | Polymerization of undiluted monomer. | High polymer purity, high reaction rate. | Difficult heat and viscosity control. | None |
| Solution Polymerization | Monomer and initiator are dissolved in a solvent. | Good temperature and viscosity control. | Solvent removal required, potentially lower reaction rate and molecular weight. | 1,4-Dioxane researchgate.net |
Electron-Beam (EB) Polymerization Considerations
Radical Formation Mechanisms via Hydrogen Abstraction
In free-radical polymerization, radicals are typically generated from the decomposition of an initiator. However, chain transfer reactions, specifically hydrogen abstraction, can create new radical sites on monomers or polymer chains, leading to branching. The structure of HPPM contains several sites where hydrogen abstraction can occur. The propagating macroradical can abstract a hydrogen atom from:
The secondary hydroxyl group (-OH).
The carbon atom to which the hydroxyl group is attached (-CH(OH)-).
The methylene (B1212753) groups in the propyl chain (-CH2-).
The abstraction of a hydrogen atom, particularly from the polymer backbone, generates a new radical center from which a new polymer chain can grow, resulting in a branched or, in high concentrations, a cross-linked structure. This process is a form of chain transfer to the polymer. Primary initiator radicals can also participate in hydrogen abstraction from the monomer or solvent molecules mdpi.com. For instance, alkoxy radicals generated from certain initiators are known to abstract hydrogen from polymer surfaces, which can initiate graft polymerization researchgate.net. While this mechanism can occur, its frequency and impact on the final polymer architecture depend on reaction conditions such as temperature, initiator type, and monomer concentration.
Comparative Reactivity and Polymerization Rates with Acrylate (B77674) Counterparts
Methacrylates, such as HPPM, generally exhibit lower polymerization rates compared to their acrylate counterparts, in this case, 2-Hydroxy-3-phenoxypropyl acrylate (HPPA). This difference in reactivity is well-documented and stems from two primary factors: radical stability and steric hindrance. nih.gov
Radical Stability: During radical polymerization, the propagating center on a methacrylate monomer is a tertiary radical, stabilized by the electron-donating methyl group. The corresponding propagating center on an acrylate is a less stable secondary radical. The higher stability of the tertiary methacrylate radical makes it less reactive, thus slowing the rate of propagation. kpi.ua
Steric Hindrance: The presence of the α-methyl group in methacrylates creates steric hindrance, which impedes the approach of incoming monomer molecules to the propagating chain end. Acrylates lack this methyl group, allowing for more rapid monomer addition.
This difference in reactivity is reflected in the kinetic constants for propagation (kₚ) and termination (kₜ), which are often several orders of magnitude lower for methacrylates than for acrylates. kpi.ua The lower reactivity leads to a slower, more controlled polymerization but can also result in lower final monomer conversion under certain conditions. imaging.org
| Parameter | Methacrylates (e.g., HPPM) | Acrylates (e.g., HPPA) | Rationale |
| Propagating Radical | Tertiary (more stable) | Secondary (less stable) | Hyperconjugation and inductive effect of the α-methyl group in methacrylates stabilize the radical. |
| Reactivity | Lower | Higher | The more stable tertiary radical is less reactive towards monomer addition. |
| Propagation Rate (kₚ) | Slower | Faster | Reduced steric hindrance and higher radical reactivity in acrylates lead to faster chain growth. kpi.ua |
| Polymerization Rate (Rₚ) | Slower | Faster | The overall rate is directly proportional to the propagation rate constant. imaging.org |
Advanced Polymer Architecture Synthesis
The functional groups of HPPM, specifically the hydroxyl and phenoxy moieties, make it a valuable monomer for synthesizing polymers with complex and tailored architectures.
Copolymerization Strategies for Diverse Functionalities and Compositions
HPPM can be readily copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, using free-radical methods to create polymers with tailored properties. researchgate.netresearchgate.net The incorporation of HPPM units into a polymer chain introduces pendent hydroxyl and phenoxy groups, which can modify the final material's characteristics:
Hydrophilicity: The hydroxyl group increases the polymer's affinity for water, which is crucial for applications like hydrogels or biocompatible materials.
Thermal Properties: The bulky, rigid phenoxy group can increase the glass transition temperature (Tg) of the resulting copolymer compared to a simple poly(alkyl methacrylate).
Post-Polymerization Modification: The hydroxyl group serves as a reactive site for further chemical reactions, allowing for the attachment of other molecules or the initiation of subsequent polymerizations.
The precise composition of the copolymer can be controlled by the initial monomer feed ratio and is described by monomer reactivity ratios (r₁ and r₂). For example, in the copolymerization of a hydroxyl-containing methacrylate like 2-hydroxypropyl methacrylate (HPMA) with MMA, the reactivity values were found to be 1.06 for HPMA and 0.40 for MMA, indicating that HPMA has a higher tendency to homopolymerize than to copolymerize with MMA. mdpi.com
Synthesis of Functional (Co)polymers with Linear, Star-Shape, and Graft Topologies
The hydroxyl group in HPPM is a key feature for the synthesis of non-linear polymer architectures.
Linear Copolymers: As described above, linear random or block copolymers can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP). rsc.orgacs.org
Graft Copolymers: A linear polymer backbone containing HPPM units can serve as a macroinitiator for "grafting from" polymerizations. The pendent hydroxyl groups can be chemically modified to create initiation sites (e.g., by esterification with 2-bromoisobutyryl bromide for ATRP) from which new polymer chains can be grown. nih.govfrontiersin.org This results in a graft copolymer with a backbone derived from the initial polymer and side chains of a different polymer.
Star-Shaped Polymers: Star polymers can be synthesized using a "core-first" approach, where a multifunctional initiator containing several hydroxyl groups is used to simultaneously grow multiple polymer arms of HPPM. acs.org Alternatively, pre-synthesized linear poly(HPPM) chains can be attached to a multifunctional core in a "grafting to" approach. cmu.edu
Formation of Cross-Linked Polymeric Networks
Since HPPM is a monofunctional monomer, it cannot form a cross-linked network on its own. To create a three-dimensional polymer network, HPPM must be copolymerized with a cross-linking agent, which is a monomer containing two or more polymerizable groups. A common cross-linker for methacrylate-based systems is ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov
During the polymerization, the cross-linker is incorporated into the growing polymer chains. As the reaction proceeds, the second vinyl group on the cross-linker molecule reacts with another chain, forming a covalent bond (a cross-link) between them. This process continues, leading to the formation of an insoluble and infusible polymer network or hydrogel. researchgate.net The properties of the network, such as swelling capacity, mechanical strength, and mesh size, can be precisely controlled by adjusting the molar ratio of HPPM to the cross-linking agent like EGDMA. nih.gov
Suspension Polymerization for Porous Particle Formation
Suspension polymerization is a widely used technique to produce spherical polymer beads, which can be made porous by including a porogen in the polymerization mixture. nih.govugent.be This method is applicable to HPPM for creating porous particles. The process involves dispersing droplets of an oil phase (containing monomer, cross-linker, initiator, and porogen) in an immiscible continuous phase (typically water), stabilized by a suspending agent. mdpi.com
The key components and their roles are:
Monomer: this compound (HPPM).
Cross-linker: A multifunctional monomer like ethylene glycol dimethacrylate (EGDMA) is required to form a stable, cross-linked particle structure.
Initiator: A monomer-soluble initiator, such as benzoyl peroxide or AIBN.
Porogen: An inert liquid that is a good solvent for the monomers but a poor solvent for the resulting polymer. During polymerization, the polymer precipitates within the monomer droplet, and the porogen fills the remaining space, creating pores. After polymerization, the porogen is washed away, leaving a porous bead structure. ugent.be Common porogens include toluene, cyclohexanol, or long-chain alkanes. nih.govnih.gov
Continuous Phase: Typically water.
Stabilizer: A suspending agent, such as poly(vinyl alcohol) or magnesium hydroxide, is dissolved in the continuous phase to prevent the monomer droplets from coalescing. nih.govresearchgate.net
By carefully selecting the type and volume fraction of the porogen relative to the monomers, the pore size distribution and total pore volume of the resulting HPPM-based particles can be effectively controlled. acs.org
| Component | Example | Function |
| Monomer | This compound | Forms the primary polymer structure. |
| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Creates a cross-linked, insoluble network structure for the beads. nih.gov |
| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization within the monomer droplets. ugent.be |
| Continuous Phase | Water | Disperses the monomer phase into droplets. |
| Stabilizer | Poly(vinyl alcohol) (PVA) | Prevents coalescence of the monomer droplets during polymerization. ugent.be |
| Porogen | Toluene, Cyclohexanol | Acts as a solvent for the monomer but not the polymer, leading to phase separation and pore formation. nih.gov |
Advanced Characterization Techniques for Poly 2 Hydroxy 3 Phenoxypropyl Methacrylate and Derived Materials
Spectroscopic Analysis
Spectroscopic methods are fundamental in polymer science for identifying chemical structures and functional groups. Techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer detailed information about the atomic and molecular composition of poly(PHPMA).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to identify the monomeric units, elucidate the polymer's microstructure, and confirm successful synthesis. researchgate.netiupac.org
In the analysis of poly(PHPMA), ¹H NMR spectra provide information on the different types of protons present in the polymer structure. researchgate.net Key signals can be assigned to the protons of the methacrylate (B99206) backbone, the hydroxyl group, the phenoxy group, and the propyl chain, confirming the successful polymerization of the 2-Hydroxy-3-phenoxypropyl methacrylate monomer. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer. researchgate.net Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the unambiguous identification of the monomer repeating unit within the polymer chain. iupac.org For poly(PHPMA), characteristic signals corresponding to the carbonyl carbon of the ester group, the aromatic carbons of the phenoxy ring, and the aliphatic carbons of the propyl chain and methacrylate backbone are observed. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm assignments by showing correlations between directly bonded and long-range coupled protons and carbons. iupac.orgresearchgate.net
The table below summarizes typical chemical shift ranges observed in the NMR analysis of poly(methacrylates) with similar functional groups.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Methacrylate Backbone (CH₂) | 0.9 - 2.1 | 45 - 55 |
| Methacrylate Backbone (Quaternary C) | - | 44 - 46 |
| Methacrylate Backbone (CH₃) | 0.8 - 1.3 | 16 - 23 |
| Ester Carbonyl (C=O) | - | 176 - 179 |
| Propyl Chain (O-CH₂, CH-OH, CH₂-O) | 3.3 - 4.5 | 65 - 75 |
| Aromatic Ring (C₆H₅) | 6.8 - 7.4 | 114 - 160 |
| Hydroxyl (OH) | Variable (depends on solvent, concentration) | - |
Note: The exact chemical shifts for Poly(this compound) can vary based on the solvent, temperature, and instrument used. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. nih.gov When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending), resulting in a unique spectral fingerprint. researchgate.netspectroscopyonline.com
For poly(PHPMA), the FTIR spectrum displays characteristic absorption bands that confirm its chemical structure. researchgate.net Key vibrational bands include:
O-H Stretching: A broad band typically in the region of 3600-3300 cm⁻¹, indicative of the hydroxyl (-OH) group. researchgate.net
C-H Stretching (Aromatic and Aliphatic): Signals for aromatic C-H are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methacrylate backbone and propyl chain appears just below 3000 cm⁻¹. spectroscopyonline.com
C=O Stretching: A strong, sharp absorption band around 1730-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. researchgate.net
C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenoxy ring. researchgate.net
C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ range correspond to the C-O stretching vibrations of the ester and ether linkages. researchgate.netnih.gov
These spectral features collectively provide positive identification of poly(PHPMA) and can be used to monitor chemical changes during reactions or degradation studies. researchgate.net
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | ~3440 (broad) |
| C=O Stretch | Ester (-COO-) | ~1725 (strong) |
| C=C Stretch | Aromatic Ring | ~1600, 1585, 1495 |
| C-O-C Stretch | Ether and Ester | ~1240, 1150, 1080 |
Data compiled from typical spectra of poly(methacrylates) containing similar functional groups. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Functionalization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. azooptics.comresearchgate.net This makes it particularly valuable for analyzing surface modifications, coatings, and contaminants on poly(PHPMA)-derived materials. numberanalytics.com
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. azooptics.com The binding energy of these emitted photoelectrons is characteristic of the element from which they originated and its chemical environment. casaxps.com High-resolution scans of specific elemental peaks, such as Carbon 1s (C 1s) and Oxygen 1s (O 1s), can be deconvoluted to identify different bonding states. numberanalytics.com
For poly(PHPMA), a survey scan would confirm the presence of carbon and oxygen. High-resolution analysis of the C 1s spectrum would reveal several components corresponding to different carbon environments: casaxps.comresearchgate.net
C-C/C-H: Carbon atoms in the polymer backbone and phenoxy ring.
C-O: Carbon atoms single-bonded to oxygen in the ether, ester, and alcohol moieties.
O-C=O: The carbonyl carbon of the ester group.
Similarly, the O 1s spectrum can be resolved into components for the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O) in the ester, ether, and hydroxyl groups. researchgate.net XPS is thus a powerful tool for confirming successful surface functionalization or analyzing surface chemistry changes after exposure to different environments. numberanalytics.com
Chromatographic and Thermal Analysis
While spectroscopy reveals structural details, chromatographic and thermal analysis techniques provide information on macroscopic properties such as molecular weight distribution and thermal transitions, which are critical for determining a polymer's processing and end-use performance.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of a polymer. lcms.cz GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster through a column packed with porous gel, while smaller molecules take a more tortuous path and elute later. lcms.cz
The output from a GPC analysis is a chromatogram that allows for the calculation of several important molecular weight averages:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.
For poly(PHPMA), GPC analysis is crucial for understanding how polymerization conditions affect the final chain length and distribution. researchgate.net For instance, a study on the polymerization of (2-Hydroxy-3-phenoxy)propyl methacrylate reported an Mn of 1.4 x 10⁴ g/mol , an Mw of 2.6 x 10⁴ g/mol , and a resulting PDI of 1.86, indicating a relatively broad molecular weight distribution typical of free-radical polymerization. researchgate.net
| Parameter | Description | Example Value for Poly(PHPMA) |
| Mn ( g/mol ) | Number-average molecular weight | 1.4 x 10⁴ |
| Mw ( g/mol ) | Weight-average molecular weight | 2.6 x 10⁴ |
| PDI (Mw/Mn) | Polydispersity Index | 1.86 |
Data from a study on poly[(2-hydroxy-3-phenoxy)propyl methacrylate]. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Blend Miscibility
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mit.edutainstruments.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). plymouth.ac.uk
For an amorphous polymer like poly(PHPMA), the most important thermal transition is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. plymouth.ac.uk This transition is observed as a step-like change in the heat flow on the DSC thermogram. mit.edu The Tg of poly(PHPMA) has been reported to be 68 °C. researchgate.net
DSC is also an effective tool for assessing the miscibility of polymer blends. nycu.edu.twthermofisher.com Miscible polymer blends, which are mixed at the molecular level, typically exhibit a single Tg that is intermediate between the Tgs of the individual components. nih.gov In contrast, immiscible blends show two distinct Tgs corresponding to each polymer phase. thermofisher.com For blends of poly(PHPMA) with another polymer, observing a single, composition-dependent Tg would indicate miscibility, driven by specific interactions like hydrogen bonding between the hydroxyl group of poly(PHPMA) and a functional group on the other polymer. nycu.edu.tw
| Thermal Property | Description | Reported Value for Poly(PHPMA) |
| Tg (°C) | Glass Transition Temperature | 68 |
Data from a study on poly[(2-hydroxy-3-phenoxy)propyl methacrylate]. researchgate.net
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| Poly(PHPMA) | Poly(this compound) |
| PHPMA | This compound |
| Poly(PMMA) | Poly(methyl methacrylate) |
| PMMA | Methyl methacrylate |
| PVP | Polyvinylpyrrolidone |
| PC | Polycarbonate |
| PLA | Poly(lactic acid) |
| HEMA | 2-hydroxyethyl methacrylate |
| Bis-GMA | Bisphenol A glycidyl (B131873) dimethacrylate |
| UDMA | Urethane dimethacrylate |
| TEGDMA | Triethylene glycol dimethacrylate |
| 10-MDP | 10-Methacryloyloxydecyl dihydrogen phosphate |
Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and degradation profile of polymeric materials. For poly(this compound), abbreviated as poly(PPMA), TGA reveals a specific thermal degradation pattern under controlled heating in an inert atmosphere.
Research has shown that the thermal degradation of poly(PPMA) occurs in a single, distinct stage. researchgate.net The initial decomposition temperature for the polymer is approximately 230°C. researchgate.net As the temperature increases, the polymer continues to degrade, reaching a 50% weight loss at a temperature of 340°C when heated at a rate of 10°C/min under a nitrogen flow. researchgate.net
The primary degradation mechanism for poly(PPMA) is depolymerization, which results in the regeneration of the original monomer, this compound. researchgate.net This process is highly efficient, with studies indicating that heating the polymer from ambient temperature up to 500°C yields the monomer in a ratio as high as 85.9%. researchgate.net The analysis of the degradation products confirms the monomer as the main component, indicating that the polymer chain unzips to its constituent units upon heating. researchgate.net This high monomer recovery suggests a degradation pathway dominated by chain scission and monomer reversion.
Table 1: Thermal Degradation Data for Poly(this compound) (Poly(PPMA))
| Parameter | Value | Conditions |
|---|---|---|
| Initial Decomposition Temperature (IDT) | ~230°C | Heating rate of 10°C/min in N₂ atmosphere |
| Temperature for 50% Weight Loss (T₅₀) | 340°C | |
| Major Degradation Product | This compound (Monomer) | Heating from ambient to 500°C |
| Monomer Yield | 85.9% |
Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis of Polymer Particles
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the morphology of polymer particles at the micro- and nanoscale. This technique provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity.
When applied to polymer particles derived from monomers like this compound, SEM analysis can elucidate several key characteristics. It is used to determine the size, shape, and size distribution of the particles, which are critical parameters for applications in areas such as coatings, composites, and biomedical devices. For instance, in suspension or emulsion polymerization, SEM can confirm the formation of spherical micro- or nanoparticles and assess their uniformity.
Furthermore, SEM can be used to examine the surface texture of the polymer particles. The surface can be smooth, rough, or porous, and these features significantly influence the material's properties, such as adhesion, wettability, and interaction with other phases. For cross-sectional analysis, particles can be fractured (often after freeze-fracturing to create a clean break) and the internal structure can be imaged. This is particularly useful for core-shell particles or porous materials, revealing the internal morphology and the distribution of different components or voids within the particle.
Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation in Blends
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a three-dimensional map of the surface is generated.
In the context of materials derived from this compound, AFM is particularly valuable for characterizing the surface of thin films and the phase morphology of polymer blends. Tapping-mode AFM, where the cantilever oscillates near its resonance frequency, is especially well-suited for soft polymer samples. This mode not only provides height data (topography) but also phase data. The phase image maps the phase lag between the cantilever's oscillation and the driving signal, which is sensitive to variations in material properties such as adhesion, viscoelasticity, and hardness.
This capability allows for the clear visualization of phase separation in immiscible polymer blends. For example, in a blend containing poly(this compound) and another polymer, AFM phase imaging could distinguish between the different polymer domains, providing insights into their size, shape, and distribution. This is critical for understanding and controlling the final mechanical and physical properties of the blend. Quantitative data such as surface roughness and the dimensions of phase-separated domains can be extracted from AFM images.
Table 2: Exemplary AFM Data for a Polymer Blend System
| Polymer Blend Component | Surface Roughness (nm) | Mean Height Difference (nm) | Phase Contrast |
|---|---|---|---|
| Poly(methyl methacrylate) / Polystyrene | 4.0 | N/A | Moderate |
| Polystyrene / Styrene-Butadiene-Styrene | 16.3 | N/A | Good |
| Poly(methyl methacrylate) / Styrene-Butadiene-Styrene | 18.7 | 39.2 | Strong |
Note: This table presents example data for common polymer blends to illustrate the capabilities of AFM analysis, as specific data for poly(this compound) blends is not available in the cited literature. covalentmetrology.com
Porosity and Specific Surface Area Analysis (e.g., Nitrogen Adsorption/Desorption)
The porosity and specific surface area of a material are critical parameters that dictate its performance in applications such as catalysis, separation, and drug delivery. These properties are commonly characterized using gas adsorption/desorption techniques, most frequently with nitrogen at 77 K (liquid nitrogen temperature).
This method relies on the physical adsorption of gas molecules onto the surface of the material. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. The Brunauer-Emmett-Teller (BET) theory is then applied to the initial part of the adsorption isotherm to calculate the specific surface area of the material.
For macroporous materials synthesized from this compound, this analysis would provide essential information about their internal structure. The shape of the isotherm and the presence of a hysteresis loop between the adsorption and desorption branches can indicate the type of pores present (e.g., micropores, mesopores, or macropores) and provide information about the pore geometry. Further analysis of the isotherm data, using models such as the Barrett-Joyner-Halenda (BJH) method, can yield the pore size distribution and the total pore volume. This detailed characterization is vital for tailoring the porous architecture of the polymer to meet the demands of specific applications.
Rheological Assessment of Polymerization and Material Behavior
Curing Kinetics Monitoring via Rheometry
Rheometry is a powerful technique for studying the flow and deformation of materials, and it is widely used to monitor the curing process of thermosetting resins, including those based on methacrylate monomers. By measuring the viscoelastic properties of the material as a function of time, temperature, or frequency, rheometry provides real-time insights into the chemical and physical transformations occurring during polymerization and cross-linking.
During the curing of a resin system containing this compound, a rheometer operating in oscillatory mode can track the evolution of the storage modulus (G'), the loss modulus (G''), and the complex viscosity (η*).
Storage Modulus (G'): Represents the elastic component of the material and is a measure of the energy stored and recovered per cycle of deformation. At the beginning of the reaction, G' is very low as the material is in a liquid state. As the polymer chains grow and cross-linking begins, G' increases significantly, reflecting the development of a solid-like network structure.
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat per cycle. G'' is initially higher than G' but decreases in dominance as the network forms.
A key event in the curing process that can be precisely determined from rheological data is the gel point . The gel point is defined as the moment when a continuous, sample-spanning polymer network is formed. It is often identified as the crossover point where G' equals G''. Monitoring these parameters provides critical information for optimizing curing cycles, understanding the reaction kinetics, and ensuring the final material achieves the desired mechanical properties.
Viscoelastic Property Determination
The viscoelastic properties of poly(this compound) (PHPMA) and its derived materials are crucial for understanding their behavior under varying conditions of temperature and frequency. These properties, which describe a material's ability to both store and dissipate mechanical energy, are typically determined using Dynamic Mechanical Analysis (DMA). DMA provides valuable insights into the polymer's molecular structure, including its glass transition temperature (Tg), cross-linking density, and the presence of different phases.
In a typical DMA experiment, a small sinusoidal stress is applied to a sample, and the resulting strain is measured. Due to the viscoelastic nature of polymers, the strain response will lag behind the applied stress by a phase angle, δ. The instrument records the storage modulus (E'), the loss modulus (E''), and the tangent of the phase angle (tan δ).
Storage Modulus (E') : This represents the elastic component of the material's response and is a measure of the energy stored during a deformation cycle. A higher E' indicates a stiffer material.
Loss Modulus (E'') : This represents the viscous component and is a measure of the energy dissipated as heat during a deformation cycle. Peaks in the loss modulus curve often correspond to molecular relaxations, such as the glass transition.
Tan Delta (tan δ) : This is the ratio of the loss modulus to the storage modulus (E''/E') and is a measure of the material's damping ability. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), as it signifies the point of maximum energy dissipation.
The following interactive data tables represent typical viscoelastic data that would be obtained for a methacrylate-based polymer like PHPMA across a temperature range.
Table 1: Storage Modulus (E') of a Representative Methacrylate Polymer as a Function of Temperature
| Temperature (°C) | Storage Modulus (E') (MPa) |
| 30 | 2500 |
| 40 | 2200 |
| 50 | 1800 |
| 60 | 1200 |
| 70 | 500 |
| 80 | 100 |
| 90 | 20 |
| 100 | 10 |
Table 2: Loss Modulus (E'') of a Representative Methacrylate Polymer as a Function of Temperature
| Temperature (°C) | Loss Modulus (E'') (MPa) |
| 30 | 50 |
| 40 | 80 |
| 50 | 150 |
| 60 | 300 |
| 70 | 450 |
| 80 | 200 |
| 90 | 50 |
| 100 | 25 |
Table 3: Tan Delta of a Representative Methacrylate Polymer as a Function of Temperature
| Temperature (°C) | Tan Delta |
| 30 | 0.020 |
| 40 | 0.036 |
| 50 | 0.083 |
| 60 | 0.250 |
| 70 | 0.900 |
| 80 | 2.000 |
| 90 | 2.500 |
| 100 | 2.500 |
These tables illustrate the typical changes in viscoelastic properties as a methacrylate polymer is heated through its glass transition region. The storage modulus shows a significant drop, indicating the transition from a rigid, glassy state to a more rubbery state. Concurrently, the loss modulus and tan delta exhibit peaks, signifying the temperature at which the polymer chains have the greatest mobility and dissipate the most energy. The precise values for poly(this compound) would depend on factors such as its molecular weight, purity, and any thermal history.
Mechanistic Studies of Polymer Degradation
Thermal Degradation Pathways of Poly(2-Hydroxy-3-phenoxypropyl methacrylate)
The thermal degradation of poly(this compound), hereafter referred to as poly(PPMA), has been investigated through techniques such as thermogravimetric analysis (TGA) and programmed heating under vacuum. researchgate.net These studies provide insight into the chemical reactions that occur when the polymer is subjected to heat, leading to the breakdown of its structure. Analysis of the degradation products is crucial for elucidating the specific mechanisms involved. researchgate.net
The primary thermal degradation pathway for poly(PPMA) is depolymerization, a chain reaction that results in the unzipping of the polymer backbone to yield the original monomer. researchgate.net When heated from ambient temperature up to 500°C under vacuum, poly(PPMA) primarily reverts to 2-hydroxy-3-phenoxypropyl methacrylate (B99206). researchgate.net This behavior is characteristic of many methacrylate polymers, which tend to undergo chain scission followed by depolymerization.
The volatile products generated during this process can be collected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components. researchgate.net For poly(PPMA), such analysis reveals that the monomer is the overwhelmingly predominant product, accounting for a significant percentage of the collected volatile fraction. researchgate.net This high monomer recovery suggests that the degradation is a relatively "clean" process, dominated by the reversion to the monomeric state. researchgate.net
Table 1: Volatile Products from Thermal Degradation of Poly(PPMA) up to 500°C Identified by GC-MS researchgate.net
| Peak No. | Identified Compound | Relative Percentage (%) |
| 1 | 3-phenoxy-1,2-epoxypropane | 1.8 |
| 2 | This compound | 85.9 |
| 3 | Phenol | 2.1 |
| 4 | Unidentified | 2.2 |
| 5 | Unidentified | 8.0 |
This interactive table summarizes the main volatile compounds identified during the thermal degradation of poly(PPMA) in a closed system.
The degradation mechanism for polymethacrylates can be initiated by the scission of weak links within the polymer chain, such as head-to-head linkages formed during radical polymerization, or by random scission at higher temperatures. psu.edumdpi.com Following initiation, the resulting macroradical undergoes rapid depropagation, releasing monomer units. researchgate.net
While depolymerization is the dominant pathway, the presence of other volatile products, such as 3-phenoxy-1,2-epoxypropane and phenol, indicates that side-chain reactions also occur. researchgate.net The formation of these compounds points to the cleavage of the ester group and subsequent reactions of the phenoxypropyl side chain.
Studies on analogous polymers, such as poly(2-hydroxypropyl methacrylate), have shown that the hydroxyl group in the side chain can participate in intramolecular reactions. researchgate.net For instance, at elevated temperatures, adjacent side chains can react to form cyclic anhydride (B1165640) structures, eliminating a molecule of water. researchgate.net Although not explicitly detailed for poly(PPMA) in the provided sources, such cyclization reactions are a known degradation pathway for polymers containing hydroxyl and ester functionalities in their side chains. The cleavage of the ether linkage in the side chain is another plausible reaction that could contribute to the diversity of minor degradation products. researchgate.net
Kinetic Analysis of Degradation Processes
Kinetic analysis of polymer degradation provides quantitative data on the rate of decomposition and the energy barriers involved. Thermogravimetric analysis (TGA), which measures mass loss as a function of temperature, is the primary technique used for these studies. scirp.orgmarquette.edu By performing TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be determined. sci-hub.box
To accurately describe the kinetics of solid-state reactions like polymer degradation, model-free isoconversional methods are frequently employed. nih.gov These methods calculate the activation energy as a function of the extent of conversion (α) without assuming a particular reaction model (f(α)). sci-hub.box
The Flynn-Wall-Ozawa (FWO) method is a widely used integral isoconversional method. scirp.orgnih.gov It involves plotting the logarithm of the heating rate (β) versus the inverse of the absolute temperature (1/T) required to reach a specific conversion level. biointerfaceresearch.com The activation energy can be calculated from the slope of the resulting lines for different values of α. marquette.edunih.gov A significant variation in Ea with α suggests a complex, multi-step degradation process. marquette.edu
The Kissinger method is a differential method that uses the peak temperature of the mass loss rate (Tmax) from the derivative thermogravimetry (DTG) curve at different heating rates. scirp.orgbiointerfaceresearch.com The activation energy is determined from the slope of the plot of ln(β/T²max) versus 1/Tmax. mdpi.com This method provides a single value for the activation energy of the dominant degradation step.
While the activation energy for poly(PPMA) degradation was calculated in one study using the Horowitz method, the FWO and Kissinger methods are generally preferred for their robustness and ability to handle complex degradation profiles. researchgate.netscirp.org
Table 2: Conceptual Data for Activation Energy of a Methacrylate Polymer via FWO Method
| Conversion (α) | Activation Energy (Ea) (kJ/mol) |
| 0.1 | 155 |
| 0.3 | 162 |
| 0.5 | 170 |
| 0.7 | 165 |
| 0.9 | 180 |
This interactive table presents hypothetical activation energy values at different conversion levels, illustrating how Ea can vary throughout the degradation process as determined by the FWO method.
The heating rate has a significant effect on the degradation profile observed in TGA. mdpi.com As the heating rate is increased, the TGA and DTG curves shift to higher temperatures. sci-hub.boxmdpi.com This is because at a faster heating rate, there is less time for the degradation reactions to occur at any given temperature, so a higher temperature is required to achieve the same amount of mass loss. mdpi.com This kinetic dependence is the basis for isoconversional analysis methods.
The environmental conditions, particularly the presence or absence of oxygen, can drastically alter degradation mechanisms and kinetics. mdpi.com Degradation under an inert atmosphere (e.g., nitrogen or vacuum), as was used for poly(PPMA), typically promotes thermal reactions like depolymerization and intramolecular cyclization. researchgate.netmdpi.com In contrast, degradation in an air or oxygen-containing atmosphere introduces thermo-oxidative pathways, which often occur at lower temperatures and involve radical reactions with oxygen, leading to a different set of degradation products and kinetic parameters. mdpi.comnih.gov
Reprocessing Mechanisms in Dynamic Covalent Networks
While traditional thermoset polymers are permanently crosslinked and cannot be reprocessed, a new class of materials known as Covalent Adaptable Networks (CANs) offers the ability to be reshaped and recycled. rsc.org These materials are crosslinked by dynamic covalent bonds, which can reversibly break and reform in response to an external stimulus, such as heat. rsc.org
Linear polymers like poly(PPMA) are inherently reprocessable as thermoplastics. However, methacrylate-based monomers can be incorporated into CANs to create crosslinked materials with enhanced mechanical properties that are still reprocessable. rsc.orgresearchgate.net The reprocessing mechanism in these networks does not rely on the degradation of the polymer backbone, but rather on the reversible nature of the crosslinks.
For example, methacrylate polymers can be crosslinked using molecules that form dynamic bonds, such as hindered urea (B33335) bonds or dialkylamino disulfide linkages. rsc.orgresearchgate.net When heated, the equilibrium of these bonds shifts, leading to a decrease in the crosslink density and allowing the material to flow and be molded into a new shape. rsc.org Upon cooling, the dynamic bonds reform, locking in the new geometry and restoring the material's mechanical properties. This allows for reprocessing and healing of the material without significant degradation of the constituent polymer chains. rsc.org
Transesterification Reactions in Vitrimeric Systems Containing Hydroxyl and Ester Groups
Vitrimers represent a class of polymeric materials that merge the robust mechanical properties of thermosets with the reprocessability of thermoplastics. researchgate.net This unique behavior is facilitated by a dynamic network of covalent bonds that can rearrange their topology at elevated temperatures without compromising the integrity of the network. nih.govcornell.edu In vitrimeric systems based on monomers like this compound, the key mechanism enabling this dynamic nature is the thermally activated transesterification reaction. vitrimers.netnih.gov
The structure of this compound is inherently suited for this chemistry, as it contains both ester (methacrylate) and secondary hydroxyl (-OH) groups. nih.gov Transesterification is an associative exchange reaction where a free hydroxyl group from one polymer chain attacks an ester linkage on another chain. nih.gov This process, which is significantly accelerated at high temperatures, leads to the formation of a new ester bond and a new hydroxyl group, effectively swapping network connections. nih.govacs.org The reaction allows the polymer network to flow and relax stress under thermal stimuli, transitioning from a solid-like thermoset state to a viscoelastic liquid state, a characteristic behavior governed by an Arrhenius-type viscosity-temperature relationship. researchgate.net
The presence of hydroxyl groups within the polymer structure, contributed by monomers such as this compound, is crucial for the transesterification process. nih.gov Studies have shown that an excess of hydroxyl groups can have a catalytic effect on the bond exchange, facilitating the reaction even without an external catalyst. acs.org In one such catalyst-free system, an activation energy (Ea) for the transesterification reaction was determined to be 45.0 kJ mol⁻¹ with a stress relaxation time of 390 seconds at 190 °C. acs.org In other formulations, catalysts like zinc acetylacetonate (B107027) hydrate (B1144303) are intentionally added to further promote the efficiency of the bond exchange reactions. nih.govnih.gov The activation energy for dynamic transesterification in a bio-based vitrimer system was found to be 44.38 kJ/mol. researchgate.net This dynamic bond exchange is the fundamental principle that imparts self-healing, reprocessability, and shape-memory properties to these advanced materials. researchgate.net
| Vitrimer System Components | Catalyst | Activation Energy (Ea) | Stress Relaxation Time | Reference |
|---|---|---|---|---|
| Poly(glycerol sebacate) based | None (internal -OH catalysis) | 45.0 kJ/mol | 390 s @ 190 °C | acs.org |
| Acrylated Epoxidized Soybean Oil (AECO) based | Triazabicyclodecene | 44.38 kJ/mol | Not Reported | researchgate.net |
| Dipentaerythritol (B87275) pentaacrylate & 2-Hydroxy-3-phenoxypropyl acrylate (B77674) | Zinc acetylacetonate hydrate | Not Reported | Not Reported | nih.gov |
Self-Welding and Reprocessability Studies for Sustainable Polymer Materials
The dynamic nature of transesterification reactions in vitrimers containing this compound is the direct enabler of their self-welding and reprocessability, which are critical attributes for developing sustainable polymer materials. researchgate.netnih.gov These properties allow the material to be repaired and recycled, extending its lifespan and reducing waste in a circular economy model. rsc.org At elevated temperatures, the rapid exchange of ester bonds allows the cross-linked network to relax, flow, and fuse across interfaces, such as a crack or the boundary between two separate pieces of material. researchgate.netaps.org
Research involving vitrimers synthesized from 2-hydroxy-3-phenoxypropyl acrylate and a crosslinker, dipentaerythritol pentaacrylate, has demonstrated these sustainable properties. nih.gov In these studies, polymer samples were cut and the pieces were pressed together under heat. The thermally driven transesterification reactions at the interface enabled the polymer chains to diffuse across the boundary and reform the cross-linked network, effectively welding the pieces together. researchgate.netnih.gov Similarly, reprocessability is achieved by grinding the polymer into a powder and then using a hot press (e.g., at 150-200°C) to reform it into a new, solid object. researchgate.net
The efficiency of these processes is often evaluated by measuring the recovery of mechanical properties after welding or reprocessing. tandfonline.com For instance, in a study comparing a non-catalyzed vitrimer (V4) and a catalyzed one (V6), both containing 2-hydroxy-3-phenoxypropyl acrylate, reprocessing was performed at 180 °C and 160 °C, respectively. nih.gov The difference in temperature was chosen based on the thermal stability of each polymer. nih.gov The results indicated that the transesterification reactions proceeded efficiently, allowing for the recovery of mechanical properties such as Young's Modulus (E) and elongation at break (δ). nih.gov Such studies confirm that vitrimers incorporating this compound can be effectively reprocessed multiple times, positioning them as a promising material for applications where durability and sustainability are paramount, including in advanced technologies like 3D printing. researchgate.nettandfonline.com
| Vitrimer Composition | Catalyst | Reprocessing Temperature | Key Finding | Reference |
|---|---|---|---|---|
| V4 (Dipentaerythritol pentaacrylate / 2-Hydroxy-3-phenoxypropyl acrylate) | None | 180 °C | Demonstrated effective reprocessability with recovery of mechanical properties (E and δ). | nih.gov |
| V6 (Dipentaerythritol pentaacrylate / 2-Hydroxy-3-phenoxypropyl acrylate) | Zinc acetylacetonate hydrate | 160 °C | Lower reprocessing temperature was used due to lower thermal stability; still showed efficient reprocessing. | nih.gov |
| Biobased vitrimer (incl. 2-hydroxy-3-phenoxypropyl acrylate) | Not specified | 150-200 °C | Thermo-chemical recycling was achieved using a hot press, demonstrating reprocessability. | researchgate.net |
Functionalization and Post Polymerization Modification
Chemical Modification of Pendant Hydroxyl Groups
The hydroxyl group of PHPMA can be chemically transformed into other functional groups, significantly expanding the polymer's utility. These modifications are crucial for applications requiring specific chemical reactivity, such as bioconjugation, surface functionalization, and the development of responsive materials.
Direct nucleophilic substitution on the hydroxyl group is often challenging due to its poor leaving group ability. To facilitate these reactions, the hydroxyl group is typically converted into a better leaving group.
Tosylation is a common and effective method to activate hydroxyl groups for nucleophilic substitution. nih.govucalgary.ca In this reaction, the hydroxyl group of the polymer reacts with tosyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, to form a tosylate ester. ucalgary.canih.gov The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. ucalgary.canih.gov This two-step process of tosylation followed by nucleophilic substitution is a well-established strategy in organic synthesis for functional group interconversion. nih.govncsu.edu
The general reaction scheme for the tosylation of the hydroxyl group on a polymer is as follows:
Polymer-OH + TsCl + Base → Polymer-OTs + Base·HCl
This transformation is crucial as it paves the way for a variety of subsequent modification reactions. researchgate.net
Halodehydroxylation is another method used to convert the hydroxyl groups into halides (e.g., chlorides, bromides), which are also good leaving groups for nucleophilic substitution reactions.
Once the hydroxyl groups are activated, typically as tosylates, the polymer can be readily functionalized with a variety of nucleophiles. rsc.org Amines are a particularly important class of nucleophiles used for this purpose. The reaction of the tosylated polymer with primary or secondary amines results in the formation of secondary or tertiary amine functionalities, respectively, along the polymer backbone.
This derivatization with amines can introduce new properties to the polymer, such as pH-responsiveness if the introduced amine is a weak base. The general reaction is:
Polymer-OTs + R₂NH → Polymer-NR₂ + HOTs
This strategy has been successfully employed for the post-polymerization modification of various polymers, demonstrating near-quantitative conversion with a range of amines. rsc.org
Dopamine (B1211576), a molecule inspired by the adhesive proteins of mussels, can be grafted onto the polymer backbone to impart strong adhesive properties. researchgate.net The primary amine group of dopamine can react with a suitable functional group on the polymer, such as an activated ester or, following the strategies mentioned above, a tosylate group.
The catechol groups of the attached dopamine moieties are key to its adhesive functionality. They can undergo oxidative polymerization, leading to the formation of a thin, adherent polydopamine-like layer. This surface functionalization is particularly valuable for modifying the surface of materials to improve biocompatibility and promote cell adhesion. The synthesis of dopamine-containing monomers, such as dopamine methacrylamide, has been reported as a route to incorporate these functionalities into polymers. researchgate.net
Tailoring Polymer Properties through Grafting and Surface Functionalization
Post-polymerization modification is a powerful tool not only for altering the chemical functionality of a polymer but also for controlling its physical architecture. Grafting techniques, in particular, allow for the synthesis of complex structures with tailored properties.
Polymer brushes consist of polymer chains tethered at one end to a surface or to the backbone of another polymer chain. cmu.edu They can be synthesized using two main approaches: "grafting to" and "grafting from". psu.edu
"Grafting to" involves the attachment of pre-synthesized, end-functionalized polymer chains to a surface. psu.edu
"Grafting from" methods, such as surface-initiated atom transfer radical polymerization (SI-ATRP), involve growing polymer chains directly from initiator sites immobilized on a surface. mrs-j.orgresearchgate.net This approach generally allows for higher grafting densities. psu.edu
The hydroxyl groups of poly(2-hydroxy-3-phenoxypropyl methacrylate) can be modified to act as initiation sites for "grafting from" polymerizations. For instance, the hydroxyl groups can be reacted with an ATRP initiator containing a reactive group that can form a covalent bond with the hydroxyl group. This allows for the growth of a second type of polymer from the PHPMA backbone, resulting in a graft copolymer with a well-defined architecture.
Grafting polymerization has been shown to be an excellent method for modifying the properties of various polymers. nih.gov For example, grafting poly(methyl methacrylate) (PMMA) onto other polymer backbones has been achieved using techniques like ATRP. mdpi.comresearchgate.net
| Modification Technique | Reagents | Resulting Functionality | Potential Application |
| Tosylation | Tosyl chloride, Pyridine | Tosylate ester | Activation for nucleophilic substitution |
| Amination | Amine (e.g., R₂NH) on tosylated polymer | Amine | pH-responsive materials, bioconjugation |
| Dopamine Functionalization | Dopamine on activated polymer | Catechol groups | Adhesives, surface coatings |
| "Grafting From" (ATRP) | ATRP initiator, monomer, catalyst | Grafted polymer chains | Controlled surface properties, advanced materials |
Advanced Polymeric Materials and Research Applications
Development of Vitrimers and Covalent Adaptable Networks (CANs)
Covalent Adaptable Networks (CANs) and a subclass known as vitrimers represent a novel category of polymers that merge the desirable properties of both thermoplastics and thermosets. mdpi.com These materials contain dynamic covalent bonds that can undergo reversible exchange, enabling properties like reprocessability, malleability, and self-healing while maintaining the robust mechanical and thermal stability of traditional crosslinked networks. mdpi.comaps.org
There are two primary mechanisms for this bond exchange:
Dissociative CANs : In this mechanism, covalent bonds are broken first, creating reactive intermediates that can later reform new bonds. This process temporarily reduces the crosslink density.
Associative CANs (Vitrimers) : Vitrimers operate through an associative mechanism where a new bond is formed concurrently as an old bond is broken. mdpi.com This exchange process maintains a constant crosslink density, which prevents the material from flowing like a liquid and contributes to improved creep and solvent resistance.
The temperature at which the network topology can rearrange is known as the topology transition temperature (Tv). core.ac.uk Above this temperature, the bond exchange reactions are sufficiently rapid to allow the material to be reshaped and reprocessed, similar to a thermoplastic. Below the Tv, the bond exchange is extremely slow, and the material behaves like a conventional thermoset. core.ac.uk The viscosity of vitrimers above Tv typically follows an Arrhenius-like temperature dependence, a characteristic that distinguishes them from conventional polymers. mdpi.com A variety of chemical reactions can be used to create these dynamic networks, including transesterification, imine exchange, and disulfide metathesis. core.ac.ukresearchgate.net
The primary advantage of vitrimers and CANs lies in their potential to create sustainable and recyclable thermosetting materials. mdpi.com Unlike traditional thermosets, which form permanent, irreversible crosslinks and cannot be melted or reshaped after curing, the dynamic nature of the bonds in vitrimers allows them to be reprocessed multiple times. mdpi.comcore.ac.uk
When heated above their topology transition temperature (Tv), the associative bond exchange mechanism allows the polymer network to rearrange, relieving stress and enabling the material to be molded into a new shape. core.ac.uk Upon cooling, the network is locked into its new form, retaining the mechanical integrity of a thermoset. This process allows for the repair of damaged parts and the recycling of materials that would otherwise be destined for landfills. Research has demonstrated the successful reprocessing of vitrimers over multiple cycles, with some studies showing an increase in mechanical properties like elongation and stress at break after reprocessing. core.ac.uk This reusability offers a closed-loop circular approach for high-performance polymers like epoxies, making them more environmentally friendly. researchgate.net
Hydrogel Systems Based on 2-Hydroxy-3-phenoxypropyl methacrylate (B99206) Copolymers
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water. nih.gov Copolymers incorporating 2-Hydroxy-3-phenoxypropyl methacrylate can be designed to form hydrogel systems with tailored properties for various applications.
Hydrogels based on methacrylate copolymers are typically synthesized via free-radical polymerization of the constituent monomers in an aqueous solution. researchgate.net A crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is included to form the insoluble three-dimensional network. researchgate.netscispace.com The polymerization can be initiated using redox initiators or through photopolymerization. researchgate.netscispace.com
The swelling behavior of these hydrogels is highly dependent on the chemical nature of the comonomers and the conditions of the aqueous environment, such as pH, ionic strength, and temperature. nih.gov For instance, hydrogels containing acidic or basic functional groups exhibit pH-sensitive swelling. In a copolymer containing a basic comonomer like 2-(diisopropylamino)ethyl methacrylate (DPA), the hydrogel will swell significantly more at pH values below the polymer's pKa due to the protonation of the amine groups. scispace.com This protonation leads to electrostatic repulsion between the polymer chains, increasing the osmotic pressure inside the gel and causing it to absorb more water. nih.govscispace.com Conversely, at higher pH values, the groups are deprotonated, leading to a more collapsed network and a lower degree of swelling. nih.gov The equilibrium swelling ratio is a key parameter used to quantify this behavior. nih.gov
Table 1: Effect of pH and Comonomer Content on Hydrogel Swelling
This table presents representative data on how pH and the concentration of a pH-sensitive comonomer influence the water content of methacrylate-based hydrogels, based on findings from related systems.
| Hydrogel Composition | Crosslinker (%) | pH of Solution | Equilibrium Water Content (%) |
| 100% pHEMA | 1% | 7.4 | ~38% |
| 90% HEMA / 10% DPA | 1% | 6.0 | ~75% |
| 90% HEMA / 10% DPA | 1% | 7.4 | ~50% |
| 70% HEMA / 30% DPA | 1% | 6.0 | >90% |
| 70% HEMA / 30% DPA | 1% | 7.4 | ~60% |
The mechanical stability and swelling properties of hydrogels are critical for their practical applications. These properties can be precisely controlled by manipulating the polymer network structure. nih.gov
One of the most direct methods to enhance mechanical stability is to increase the crosslinking density. scispace.com A higher concentration of the crosslinking agent results in a tighter network with a lower molecular weight between crosslinks (Mc). researchgate.net This reduces the ability of the polymer chains to expand, leading to a lower swelling ratio but a higher mechanical modulus, making the hydrogel stiffer and more robust. nih.govdiva-portal.org
The swelling process can also be controlled by external stimuli. For pH-sensitive hydrogels, adjusting the pH of the surrounding medium provides a direct way to modulate the swelling ratio. nih.gov Similarly, the ionic strength of the solution affects swelling; an increase in ionic strength can shield the electrostatic repulsion between charged groups on the polymer chains, causing the hydrogel to shrink. nih.gov In some systems, temperature changes can also influence swelling behavior by affecting polymer-solvent interactions and chain mobility. nih.gov By carefully selecting comonomers, crosslinker density, and operating conditions, hydrogels can be engineered with precise control over their swelling and mechanical response. nih.govdiva-portal.org
Table 2: Influence of Crosslinker Concentration on Hydrogel Properties
This table illustrates the general relationship between crosslinker concentration, swelling, and mechanical properties in hydrogel systems.
| Property | Low Crosslinker Concentration | High Crosslinker Concentration |
| Equilibrium Swelling Ratio | High | Low |
| Mechanical Modulus (Stiffness) | Low | High |
| Mesh Size (ξ) | Large | Small |
| Polymer Chain Mobility | High | Low |
Biomedical Device Research and Controlled Release Systems
This compound and its acrylate (B77674) analogue, 2-Hydroxy-3-phenoxypropyl acrylate, are utilized in biomedical research, particularly in the development of drug delivery systems. sigmaaldrich.com The biocompatibility and adhesive properties of polymers derived from these monomers make them suitable for medical applications. polysciences.com
Polymers incorporating these monomers can be synthesized to form membranes for controlled drug release. sigmaaldrich.comnih.gov For example, a membrane synthesized by UV curing a mixture of 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, and dibutyl maleate has been shown to provide zero-order release of the drug clonidine (B47849) in a transdermal delivery system. nih.gov This means the drug is released at a constant rate over time. The study found that the permeation rate of the drug was proportional to the square root of the drug's concentration and decreased as the thickness of the membrane increased. nih.gov The ability to encapsulate drug molecules and control their release makes these polymers valuable for creating advanced therapeutic systems.
Table 3: Properties of a Controlled Release Membrane Containing 2-Hydroxy-3-phenoxypropylacrylate
Data derived from research on a poly(2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, dibutyl maleate) membrane for transdermal drug delivery. nih.gov
| Property | Description | Finding |
| Monomer Ratio (wt%) | Optimized ratio for plasticity and permeation | 2-Hydroxy-3-phenoxypropylacrylate (40%), 4-hydroxybutyl acrylate (40%), dibutyl maleate (20%) |
| Synthesis Method | Polymerization technique | UV Curing |
| Release Kinetics | Order of drug release | Zero-order release of clonidine |
| Permeation Control | Factors affecting drug permeation rate | Decreases with increased membrane thickness |
| Concentration Effect | Drug concentration vs. permeation rate | Permeation rate is proportional to the square root of clonidine concentration (in the 0.5-7.0 mg/ml range) |
Polymeric Membranes for Controlled Drug Release Systems
Polymeric membranes incorporating 2-Hydroxy-3-phenoxypropyl acrylate have been developed as a rate-controlling component in transdermal drug delivery systems (TDDS). chemicalbook.com These membranes can be synthesized via UV radiation curing methods. chemicalbook.comnih.gov
One area of research involves the creation of a copolymer membrane for the controlled, zero-order release of clonidine, an antihypertensive drug. nih.govresearchgate.net A new polyacrylate membrane was synthesized using 2-Hydroxy-3-phenoxypropyl acrylate (monomer A), 4-hydroxybutyl acrylate (monomer B), and a third monomer such as dibutyl maleate or diethyl maleate. nih.govresearchgate.net Studies found that an optimal formulation, with the monomers in a specific weight ratio, yielded a membrane with both excellent permeation properties and ideal plasticity. nih.govresearchgate.net The permeation rate of clonidine through these membranes was found to be inversely proportional to the thickness of the membrane and proportional to the square root of the drug concentration. nih.govresearchgate.net
Further studies explored the impact of different third monomers on the membrane's properties. In a formulation with 2-Hydroxy-3-phenoxypropyl acrylate and 4-hydroxybutyl acrylate kept at a 1:1 weight ratio, the addition of cyclohexyl methacrylate was investigated to modulate drug permeability. researchgate.net
| Monomer A | Monomer B | Monomer C | Weight Ratio (A:B:C) | Key Findings | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-3-phenoxypropyl acrylate | 4-hydroxybutyl acrylate | Dibutyl maleate | 4:4:2 | Demonstrated perfect permeation and excellent plasticity; achieved zero-order release of clonidine. | nih.gov |
| 2-Hydroxy-3-phenoxypropyl acrylate | 4-hydroxybutyl acrylate | Diethyl maleate | 4:4:2 | Showed fine permeation and perfect physical properties for linear, zero-order clonidine release. | researchgate.net |
Coatings for Medical Devices (e.g., Urinary Catheters)
Based on the available research, there is no specific information detailing the use of this compound in coatings for medical devices such as urinary catheters.
Investigation of Material-Cell Interactions and Cytocompatibility Assessment (e.g., Dental Pulp Stem Cells)
Current scientific literature does not provide specific data on the material-cell interactions or cytocompatibility of this compound with dental pulp stem cells. Research in this area has often focused on other methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA). nih.govnih.gov
3D Printing and Additive Manufacturing Applications
This monomer is a component in the formulation of advanced resins for additive manufacturing, particularly vat photopolymerization techniques.
Resin Formulation for Vat Photopolymerization (VP)
This compound is used as a monofunctional monomer in the formulation of UV-curable resins for applications like inks and coatings. bch-bruehl.dearkema.com Vat photopolymerization is an additive manufacturing process that uses a vat of liquid photopolymer resin, which is selectively cured layer-by-layer by a light source to build a 3D object. engineeringproductdesign.comlboro.ac.uk In these resin formulations, 2-Hydroxy-3-phenoxypropyl acrylate contributes desirable properties such as good flexibility, strong adhesion, and a fast cure speed. bch-bruehl.de It has been used in free-radical photopolymerization to develop novel polymers from glycerol derivatives. nih.gov
Development of Thermoresponsive Shape-Memory Polymers for Additive Manufacturing
Polymers based on 2-Hydroxy-3-phenoxypropyl acrylate have been shown to exhibit thermoresponsive shape-memory behavior. nih.gov This property allows the material to be programmed into a temporary shape and then, upon exposure to a specific stimulus (in this case, heat), return to its original, permanent shape. nih.gov Specifically, these polymers can maintain their temporary form below their glass transition temperature and recover their permanent shape when heated above it. nih.gov This functionality makes them promising candidates for applications in areas such as biomedicine, robotics, and smart devices. nih.gov
Antimicrobial Polymer Development
Research has demonstrated that photopolymers synthesized using 2-Hydroxy-3-phenoxypropyl acrylate possess inherent antimicrobial properties. nih.gov These materials have shown activity against both Gram-negative and Gram-positive bacteria, as well as certain fungi. nih.gov
In one study, polymers derived from this monomer were tested for their antibacterial and antifungal efficacy. nih.gov The materials were found to be more active against the Gram-negative bacterium Escherichia coli than the Gram-positive bacterium Staphylococcus aureus. nih.gov They also demonstrated antifungal activity against Aspergillus flavus and Aspergillus niger. nih.gov The addition of other compounds, such as vanillin styrene, to the polymer matrix was found to slightly reduce the antimicrobial performance due to changes in the polymer network's free volume. nih.gov
| Target Microorganism | Type | Activity Observed | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Demonstrated antibacterial activity. | nih.gov |
| Staphylococcus aureus | Gram-positive Bacteria | Demonstrated antibacterial activity. | nih.gov |
| Aspergillus flavus | Fungus | Demonstrated antifungal activity. | nih.gov |
| Aspergillus niger | Fungus | Demonstrated antifungal activity. | nih.gov |
Polymer Blends and Composites
Miscibility and Interfacial Interactions in Poly(this compound) Blends
The miscibility of polymers is a critical factor in the development of new materials with tailored properties. From a thermodynamic standpoint, miscibility in polymer blends is uncommon due to the small entropy change upon mixing. Therefore, favorable specific interactions, such as hydrogen bonding, are often required to achieve a miscible blend. The miscibility of Poly(this compound) [poly(PPMA)] has been investigated, particularly in blends with poly(ethyl methacrylate) [poly(EMA)].
Research into blends of poly(PPMA) and poly(EMA) has utilized Differential Scanning Calorimetry (DSC) to assess their compatibility. researchgate.netadiyaman.edu.tr The glass transition temperature (Tg) is a key indicator of miscibility; a single Tg for a blend, intermediate to the Tgs of the individual components, typically signifies miscibility. Conversely, the presence of two distinct Tgs suggests the polymers are immiscible. Studies on poly(PPMA) and poly(EMA) blends were conducted to understand their thermal behavior and compatibility. researchgate.netadiyaman.edu.tr
The chemical structure of poly(PPMA) contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a carbonyl group (C=O) that can act as an acceptor. These functional groups can facilitate intermolecular hydrogen bonding with other polymers that have complementary functional groups, which is a primary driving force for miscibility. nsysu.edu.tw For instance, in studies of the structurally similar poly(2-hydroxypropyl methacrylate) (PHPMA), strong hydrogen bonding between its hydroxyl group and the carbonyl group of polyvinylpyrrolidone (PVP) resulted in a miscible blend across all compositions. nsysu.edu.tw
The table below summarizes the findings related to the study of poly(PPMA) blends.
| Polymer Blend Components | Analytical Technique | Findings on Miscibility | Reference |
| Poly(this compound) [poly(PPMA)] / Poly(ethyl methacrylate) [poly(EMA)] | Differential Scanning Calorimetry (DSC) | The compatibility and thermal degradation kinetics of the blend were studied. | researchgate.netadiyaman.edu.tr |
Reinforcement with Nanofillers for Enhanced Performance
There is currently no specific information available in the scientific literature regarding the reinforcement of Poly(this compound) with nanofillers to enhance its performance.
Computational Chemistry and Modeling
Quantum Mechanical Studies for Reactivity Prediction
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These studies provide a microscopic understanding of how HPPM will behave in polymerization reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into their reactivity. ugent.be In polymer chemistry, DFT can be employed to predict the reactivity ratios of comonomers, which are crucial for determining the composition and microstructure of a copolymer. The Mayo-Lewis equation uses these reactivity ratios (r₁ and r₂) to describe the composition of a copolymer being formed by the free-radical copolymerization of two monomers. sci-hub.se
While DFT is a standard method for studying the free-radical polymerization of acrylates and methacrylates, specific studies calculating the reactivity ratios for the copolymerization of 2-Hydroxy-3-phenoxypropyl methacrylate (B99206) using this method were not found in the available research. ugent.be Such a study would theoretically determine the energies of the propagating radical species and the transition states for monomer addition, allowing for the calculation of the Mayo-Lewis parameters.
Table 1: Conceptual Data for DFT-Calculated Reactivity Ratios This table illustrates the type of data that would be generated from a DFT study on the copolymerization of 2-Hydroxy-3-phenoxypropyl methacrylate (M₁) with a generic comonomer (M₂). The values presented are hypothetical.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| r₁ (HPPM) | Reactivity ratio of HPPM radical adding HPPM monomer | 0.85 |
| r₂ (M₂) | Reactivity ratio of M₂ radical adding M₂ monomer | 1.15 |
| r₁ * r₂ | Product of reactivity ratios | 0.9775 |
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radicals. pan.olsztyn.plresearchgate.net In the context of polymerization, BDE calculations are critical for understanding the initiation process, particularly the ease of radical formation from an initiator or via hydrogen abstraction from a monomer. nsf.govresearchgate.net Computational models, such as those using DFT, can accurately calculate BDEs. pan.olsztyn.plresearchgate.net
Studies have shown that for methacrylates, the presence of the α-methyl group provides additional C-H bonds that are relatively weak, increasing the probability of hydrogen abstraction and radical formation compared to their acrylate (B77674) counterparts. nsf.gov While direct BDE calculations for this compound were not specifically found, general findings indicate that methacrylates typically have lower average bond dissociation energies (ΔEₐᵥ₉) for hydrogen abstraction than analogous acrylates, suggesting they may form primary radicals more readily during processes like electron-beam polymerization. nsf.gov
Table 2: Comparison of Average Bond Dissociation Energies (ΔEₐᵥ₉) for Acrylates vs. Methacrylates This table illustrates the general principle that methacrylates tend to have lower average BDEs for hydrogen abstraction than their corresponding acrylates. Data is conceptual and based on general findings. nsf.gov
| Monomer Type | General Structure | Principle | Conceptual ΔEₐᵥ₉ (kJ/mol) |
|---|---|---|---|
| Acrylate | R-O-CO-CH=CH₂ | Higher energy required for H-abstraction | ~400 |
| Methacrylate | R-O-CO-C(CH₃)=CH₂ | Lower energy required due to α-methyl C-H bonds | ~385 |
Machine Learning Approaches in Polymer Design
Machine learning (ML) is revolutionizing polymer science by enabling the prediction of material properties from their chemical structure, thus guiding the design of new polymers. nih.govresearchgate.net These data-driven models can uncover complex structure-property relationships that are not immediately obvious from theoretical principles alone. springerprofessional.de
Machine learning models can be trained on datasets of known copolymer systems to predict the composition and phase behavior of new copolymers. rsc.orgresearchgate.net By inputting features that describe the monomers (like this compound) and the reaction conditions, algorithms such as random forests or neural networks can predict outcomes like monomer conversion rates and the final copolymer composition. rsc.org This predictive capability can significantly reduce the number of experiments needed to achieve a desired copolymer structure.
Although the application of machine learning to specifically predict the copolymer composition of this compound is not detailed in the available literature, the general methodology is well-established for various polymer systems. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are a key application of machine learning in materials science. springerprofessional.denih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a monomer or polymer and its macroscopic properties, such as glass transition temperature, solubility, or mechanical strength. nih.govnih.gov For polymers containing this compound, a QSPR model could be developed by training an algorithm on a dataset of polymers with varying HPPM content and their measured properties. The model could then predict the performance of new, hypothetical polymer formulations.
While specific QSPR models for this compound-based polymers were not identified, the approach is widely used and holds significant promise for designing materials with specific performance characteristics. researchgate.netresearchgate.net
Table 3: Illustrative Data for a QSPR Model This conceptual table shows the type of input (descriptors) and output (property) data that would be used to train a machine learning model for predicting a material property.
| Molecular Descriptors (Input) | | Material Property (Output) | | :--- | :--- | :--- | | Monomer Feature | Value (Hypothetical) | Property | Value (Hypothetical) | | Mole Fraction of HPPM | 0.3 | Glass Transition Temp. (Tg) | 95 °C | | Molecular Weight | 35,000 g/mol | Tensile Strength | 50 MPa | | Hydrophilicity Index | 1.2 | Elongation at Break | 150% |
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Compartments
The degradation of 2-Hydroxy-3-phenoxypropyl methacrylate (B99206) in the environment is expected to proceed through several pathways, primarily driven by its chemical structure, which includes a methacrylate ester group, a hydroxyl group, and a phenoxy group.
Atmospheric Phototransformation: In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl (•OH) radicals. For methacrylates in general, this is a significant degradation pathway. mpausa.org The reaction half-lives for the atmospheric oxidation of various methacrylate esters by hydroxyl radicals typically range from a few hours to a day. mpausa.org For instance, the structurally related compound 2-hydroxypropyl methacrylate (HPMA) has a predicted atmospheric photo-oxidation half-life of 4.5 hours. Based on this, it is anticipated that 2-Hydroxy-3-phenoxypropyl methacrylate will also be susceptible to rapid degradation in the atmosphere and is not likely to persist or undergo long-range transport.
Aquatic Phototransformation: Direct photolysis in aquatic environments is another potential degradation route for organic chemicals. While specific data for this compound are not available, the general class of methacrylates is known to undergo photodegradation. researchgate.net The presence of the aromatic phenoxy group might influence the absorption of UV radiation, potentially affecting the rate of direct photolysis. However, without experimental data, the significance of this pathway remains an estimation.
The ester linkage in this compound is susceptible to hydrolysis, a chemical breakdown reaction with water. The rate of this reaction is highly dependent on the pH of the surrounding medium. For acrylate (B77674) and methacrylate esters, hydrolysis is generally slow under acidic and neutral conditions but can be more rapid under alkaline (basic) conditions. scbt.com
Studies on the analogous compound 2-phenoxyethyl acrylate show that it is hydrolytically stable under acidic conditions but moderately unstable under neutral and basic conditions. arkema.com Similarly, research on 2-hydroxyethyl methacrylate (HEMA) has demonstrated that its hydrolysis rate increases with temperature and in acidic solutions. researchgate.net It is therefore expected that this compound will exhibit similar pH-dependent hydrolysis, with the ester bond cleaving to form methacrylic acid and 1-phenoxy-2,3-propanediol.
Table 1: Estimated Degradation Pathways for this compound
| Degradation Pathway | Environmental Compartment | Expected Rate/Significance | Basis for Estimation |
|---|---|---|---|
| Atmospheric Phototransformation | Air | Rapid (Half-life likely in hours) | Read-across from HPMA (t½ = 4.5 hours) and general data for methacrylates. mpausa.orgoecd.org |
| Aquatic Phototransformation | Water | Potential pathway, significance unknown | General property of methacrylates. researchgate.net |
| Hydrolysis | Water, Soil, Sediment | Slow at neutral/acidic pH; faster at alkaline pH | Read-across from 2-phenoxyethyl acrylate and general behavior of methacrylate esters. scbt.comarkema.com |
Biodegradation Studies
Biodegradation is a key process for the removal of organic chemicals from the environment, mediated by microorganisms in soil, water, and sediment.
While specific biodegradation studies for this compound were not found, data from structurally similar compounds strongly suggest that it is likely to be biodegradable. The general class of basic methacrylates is known to biodegrade rapidly in water. mpausa.org
The close structural analog, 2-hydroxypropyl methacrylate (HPMA), has been shown to be readily biodegradable in aerobic conditions. Standard screening tests (OECD Guideline 301) have demonstrated significant mineralization of HPMA over a 28-day period.
Table 2: Biodegradability of the Structural Analog 2-Hydroxypropyl Methacrylate (HPMA)
| Test Guideline | Result | Conclusion | Reference |
|---|---|---|---|
| OECD TG 301C | 81% degradation in 28 days | Readily Biodegradable | oecd.org |
| OECD TG 301E | 94.2% degradation in 28 days | Readily Biodegradable | oecd.org |
Given these results for HPMA, and the fact that another analog, 2-phenoxyethyl acrylate, is considered inherently biodegradable, it is reasonable to infer that this compound is also susceptible to microbial degradation in various environmental compartments. arkema.com
The expected initial step in the biodegradation of this compound would be the enzymatic hydrolysis of the ester bond by microbial esterases. This would lead to the formation of two primary metabolites:
Methacrylic acid
1-Phenoxy-2,3-propanediol
Both of these metabolites are expected to undergo further biodegradation. Methacrylic acid is a well-studied compound that is readily biodegradable. The fate of 1-phenoxy-2,3-propanediol would likely involve the cleavage of the ether bond and subsequent degradation of the aromatic ring and the propane-1,2-diol moiety. The complete mineralization of these intermediates would result in the formation of carbon dioxide and water.
Bioaccumulation Potential Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log Kow). A low log Kow value generally indicates a low potential for bioaccumulation.
Table 3: Bioaccumulation Potential Indicators for the Structural Analog 2-Hydroxypropyl Methacrylate (HPMA)
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 0.97 | Low lipophilicity, low potential to accumulate in fatty tissues. | redox.com |
| BCF (Bioconcentration Factor, calculated) | 3.2 | Low bioaccumulation potential. | oecd.org |
Evaluation in Aquatic and Terrestrial Organisms
For instance, studies on methyl methacrylate show low toxicity to aquatic organisms. who.intecetoc.org The green alga Scenedesmus quadricauda showed inhibition of cell multiplication at 37 mg/L after 8 days of exposure, and the 24-hour EC50 for immobilization in Daphnia magna was reported at 720 mg/L. who.int In contrast, other methacrylate esters may present a greater hazard to the environment, with acute toxicity values falling between 1 and 100 mg/L. mpausa.org Given the molecular structure of this compound, which includes both a hydrophilic hydroxyl group and a more lipophilic phenoxy group, its aquatic toxicity would need to be experimentally determined to be definitively characterized.
Despite the potential for hazard, the risk is often mitigated by rapid environmental degradation. The Organisation for Economic Co-operation and Development (OECD) has concluded that while some methacrylates are hazardous, they are of low priority for further work due to their rapid biodegradation and limited potential for bioaccumulation. mpausa.org The rapid degradation of methacrylates suggests they are unlikely to persist in the environment and enter the food chain. mpausa.org
Transport and Distribution in the Environment
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Adsorption/Desorption Behavior in Soil and Sediment
Specific studies on the adsorption and desorption of this compound in soil and sediment have not been identified. However, general principles of chemical behavior can be applied based on its structure. The presence of a hydroxyl group and an ether linkage suggests that the molecule will have some degree of water solubility. For comparison, phenoxy acids are known to be highly soluble in water and weakly absorbed in soil, making them mobile and readily transported to surface and groundwater. nih.gov
Conversely, other compounds with phenoxy groups, such as fenoxycarb, exhibit low water solubility and readily adsorb to soil surfaces, giving them a low potential for leaching. piat.org.nz The adsorption of organic compounds to soil is often correlated with the organic carbon content of the soil. For compounds like 2-Hydroxypropyl Methacrylate (HPMA), it is recommended that spills on solid soil be covered with sand, suggesting it may have some mobility. atamankimya.com Given the mixed hydrophilic and lipophilic character of this compound, its soil adsorption behavior is likely to be complex and dependent on the specific properties of the soil, such as organic matter content and pH. Without experimental data, it is difficult to predict its mobility with certainty.
Volatilization and Atmospheric Transport Modeling
Modeling studies specifically for the volatilization and atmospheric transport of this compound are not available. However, the environmental fate of methacrylates in the atmosphere has been characterized. Methacrylates are generally not persistent in the air. mpausa.org They react with photochemically produced hydroxyl radicals and ozone. mpausa.org The atmospheric half-lives for the reaction of methacrylate esters with hydroxyl radicals are estimated to be in the range of 4.4 to 7.0 hours. mpausa.org The reaction with ozone is estimated to have a half-life of approximately one day for all esters. mpausa.org These short atmospheric lifetimes indicate that if this compound were to volatilize, it would be rapidly degraded and would not contribute significantly to long-range atmospheric transport, ozone depletion, or global warming. mpausa.org
The tendency of a chemical to volatilize is related to its vapor pressure. While the specific vapor pressure of this compound is not provided in the search results, related compounds like fenoxycarb have a low vapor pressure, indicating a low tendency to volatilize. piat.org.nz Given the relatively high molecular weight and the presence of a hydroxyl group in this compound, its volatility is expected to be low.
Q & A
Q. What are the recommended methods for synthesizing 2-hydroxy-3-phenoxypropyl methacrylate (PPMA) in academic settings?
PPMA is typically synthesized via the reaction of phenyl glycidyl ether with methacrylic acid in the presence of chromium(III) acetate as a catalyst . Key considerations include:
- Catalyst selection : Chromium(III) acetate facilitates epoxide ring-opening but requires strict temperature control (60–80°C) to avoid side reactions.
- Purification : Post-synthesis, unreacted monomers should be removed using Soxhlet extraction with acetone for ≥6 hours .
- Stabilization : Include inhibitors (e.g., Mequinol ≤250 ppm) to prevent premature polymerization during storage .
Q. How should PPMA be stored to maintain stability for polymerization studies?
- Store PPMA in airtight containers under dry, inert atmospheres (N₂ or Ar) at 2–8°C to prevent moisture absorption and thermal degradation .
- Avoid exposure to UV light or peroxides, which can initiate unintended radical polymerization .
Q. What analytical techniques are critical for characterizing PPMA and its polymeric derivatives?
- NMR spectroscopy : Confirm monomer purity and structural integrity (e.g., absence of residual solvents like cyclohexanol).
- GPC/SEC : Determine molecular weight distribution of polymers synthesized via suspension polymerization .
- FTIR : Monitor functional groups (e.g., methacrylate C=O stretch at 1720 cm⁻¹) to verify crosslinking efficiency .
Advanced Research Questions
Q. How can researchers optimize PPMA-based polymer matrices for immobilizing metal-salen catalysts?
- Crosslinker selection : Use divinylbenzene (DVB) or triethylene glycol dimethacrylate (TEGDMA) at 1–5 wt% to balance porosity and mechanical stability. Higher crosslinker ratios reduce swelling but may limit substrate diffusion .
- Porosity control : Adjust the solvent system (e.g., cyclohexanol/n-octanol 4:1 w/w) during suspension polymerization to achieve 75–150 µm bead sizes, ideal for catalytic applications .
- Catalyst loading : Pre-functionalize PPMA with glutaric anhydride or 4-nitrophenyl chloroformate to enhance Mn(III)-salen complex anchoring .
Q. What mechanistic insights explain the superior catalytic activity of PPMA-supported Mn(III)-salen complexes in asymmetric epoxidation?
- Cooperative interactions : The hydroxyl and phenoxy groups in PPMA stabilize the Mn(III) center via hydrogen bonding, enhancing enantioselectivity (e.g., >80% ee for styrene derivatives) .
- Recyclability : PPMA’s hydrophobicity minimizes catalyst leaching, enabling ≥5 reaction cycles with <10% activity loss under optimized conditions (e.g., anisole solvent) .
Q. How do solvent-free synthesis conditions impact the efficiency of PPMA production?
- Reaction kinetics : At 65°C under solvent-free conditions, Fe₃O(benzoate)₆/guanidinium carbonate achieves >90% conversion via a dual activation mechanism:
- The Fe cluster polarizes the epoxide.
- Guanidinium carbonate deprotonates the carboxylic acid, accelerating nucleophilic attack .
Data Contradiction and Troubleshooting
Q. Why do discrepancies arise in reported catalytic efficiencies of PPMA-supported systems?
- Matrix heterogeneity : Inconsistent bead size distributions (e.g., 75–150 µm vs. 150–300 µm) alter surface area and active site accessibility .
- Residual monomers : Unpurified PPMA may retain ≤2% methacrylic acid, which poisons Mn(III) centers during immobilization .
- Solution : Implement rigorous Soxhlet extraction and sieve fractionation to standardize polymer supports .
Q. How can researchers address low reproducibility in PPMA polymerization yields?
- Initiator decomposition : Benzoyl peroxide (BPO) degrades rapidly above 80°C. Optimize thermal profiles (e.g., 70°C for 2 h, then 80°C for 6 h) to maintain radical flux .
- Oxygen inhibition : Ensure strict N₂ purging during polymerization to prevent radical quenching .
Methodological Tables
Table 1. Comparison of PPMA Synthesis Methods
Table 2. Key Properties of PPMA-Based Polymers
| Property | Value/Description | Reference |
|---|---|---|
| Bead Size | 75–150 µm (optimal for catalysis) | |
| Thermal Stability | Stable up to 200°C (TGA) | |
| Swelling Ratio (in THF) | 1.5–2.0 (dependent on crosslinker %) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
